molecular formula C18H15Cl2N3O2 B5015160 2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B5015160
M. Wt: 376.2 g/mol
InChI Key: YIUMLNSABPFUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide, also known as DDAO, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of oxadiazoles and has been found to possess a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of 2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to act by binding to specific target molecules in cells and tissues. This binding can result in changes in cellular signaling pathways, gene expression, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). In addition, this compound has been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its high selectivity and sensitivity. It can be used to detect and quantify specific molecules in complex biological samples with high accuracy. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in experiments.

Future Directions

There are many potential future directions for research on 2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide. One area of interest is the development of new diagnostic and therapeutic applications for this compound in cancer and other diseases. In addition, researchers are exploring the use of this compound as a tool for studying cellular signaling pathways and other biological processes. Finally, there is ongoing research into the development of new synthetic methods for this compound and related compounds, which could lead to new and improved applications in the future.

Synthesis Methods

2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,5-dichlorophenyl hydrazine with 3,4-dimethylbenzoyl chloride to form the intermediate 2,5-dichlorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with N-(3,4-dimethylphenyl)acetamide in the presence of a base to yield the final product, this compound.

Scientific Research Applications

2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide has been shown to have a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as well as a photosensitizer for photodynamic therapy. In addition, this compound has been found to have potential as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-10-3-5-13(7-11(10)2)21-17(24)9-16-22-18(25-23-16)14-8-12(19)4-6-15(14)20/h3-8H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUMLNSABPFUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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